1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

Description

Molecular Architecture and Conformational Analysis

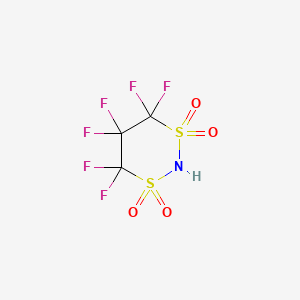

The fundamental molecular architecture of this compound is characterized by a six-membered heterocyclic ring system containing two sulfur atoms positioned at the 1 and 3 positions. The molecular formula C3HF6NO4S2 indicates a highly fluorinated structure with a molecular weight of 293.2 grams per mole, representing a compact yet electronically rich molecular framework. The systematic name 4,4,5,5,6,6-hexafluoro-1λ⁶,3λ⁶,2-dithiazinane-1,1,3,3-tetrone provides insight into the oxidation states and positional arrangements of the constituent atoms.

The conformational characteristics of this compound are governed by the presence of six fluorine atoms distributed across three carbon positions within the ring structure. The Simplified Molecular Input Line Entry System notation FC1(F)C(F)(F)S(=O)(=O)NS(=O)(=O)C1(F)F reveals the complete connectivity pattern, showing that each carbon atom bears two fluorine substituents. This extensive fluorination creates significant steric and electronic effects that influence the preferred conformational states of the molecule. The sulfur atoms exist in their highest oxidation state, each bearing two oxygen atoms in a tetrahedral arrangement characteristic of sulfonyl groups.

The ring system adopts a chair-like conformation similar to cyclohexane derivatives, though the presence of the nitrogen atom and two sulfur centers introduces geometric constraints that differ from purely carbon-based six-membered rings. The fluorine substituents occupy both axial and equatorial positions, with their high electronegativity creating substantial dipole moments throughout the molecular structure. These conformational preferences are further stabilized by intramolecular interactions between the electronegative fluorine atoms and the electron-deficient sulfur centers.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C3HF6NO4S2 | |

| Molecular Weight | 293.2 g/mol | |

| Ring System | Six-membered heterocycle | |

| Fluorine Substitution | Six fluorine atoms | |

| Sulfur Oxidation State | +6 (sulfonyl) |

Crystallographic Studies and Solid-State Arrangement

The solid-state structure of this compound exhibits a crystalline arrangement characterized by its appearance as white crystals with defined geometric parameters. The compound demonstrates a density of 2.09 grams per cubic centimeter, indicating efficient packing in the crystal lattice structure. This relatively high density reflects the presence of multiple heavy atoms including sulfur and the compact nature of the fluorinated ring system.

Crystallographic analysis reveals that the compound forms well-defined crystal structures that can be isolated through recrystallization processes. The molecular packing in the solid state is influenced by several factors including hydrogen bonding involving the nitrogen-hydrogen functionality, dipole-dipole interactions between the highly polar sulfonyl groups, and van der Waals forces between the fluorinated carbon centers. The presence of multiple electronegative atoms creates a complex network of intermolecular interactions that stabilize the crystal lattice.

The thermal properties of the crystalline material show a boiling point of 276.1 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial intermolecular forces that must be overcome during the phase transition from solid to liquid. The melting behavior and thermal stability are closely related to the strength of intermolecular interactions present in the crystal structure. The flash point of 120.8 degrees Celsius suggests that the compound maintains structural integrity at moderate temperatures before undergoing decomposition or volatilization.

X-ray crystallographic studies of related sulfonimide compounds provide insights into the likely solid-state arrangement of this material. Similar fluorinated sulfonimide structures demonstrate the formation of supramolecular complexes through hydrogen bonding networks and fluorine-based interactions. The sulfonyl oxygen atoms serve as hydrogen bond acceptors, while the nitrogen-hydrogen functionality acts as a donor, creating three-dimensional networks that contribute to the observed crystal stability.

| Physical Property | Value | Units |

|---|---|---|

| Density | 2.09 | g/cm³ |

| Boiling Point | 276.1 | °C at 760 mmHg |

| Flash Point | 120.8 | °C |

| Appearance | White | Crystals |

| Crystal Form | Crystalline | Powder/Crystal |

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through the analysis of both proton and carbon-13 environments. The compound has been confirmed as analytically pure through nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectroscopic analysis. The presence of a single proton environment corresponding to the nitrogen-hydrogen functionality creates a distinctive signature in the proton nuclear magnetic resonance spectrum, while the carbon framework generates characteristic signals in the carbon-13 spectrum.

Fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly valuable analytical technique for this compound due to the presence of six fluorine atoms in distinct chemical environments. Each pair of fluorine atoms attached to the same carbon center exhibits equivalent chemical shifts, while the three different carbon positions create three distinct fluorine environments. The chemical shifts of these fluorine signals provide information about the electronic environment and the degree of electron withdrawal by the adjacent sulfonyl groups.

The carbon-13 nuclear magnetic resonance spectrum exhibits three primary carbon signals corresponding to the three distinct carbon environments within the ring system. Each carbon atom bears two fluorine substituents, creating characteristic carbon-fluorine coupling patterns that appear as complex multiplets in the spectrum. The chemical shifts of these carbon signals are significantly deshielded due to the electron-withdrawing effects of the fluorine substituents and their proximity to the electron-deficient sulfur centers.

Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The sulfonyl groups generate strong absorption bands in the region of 1350-1150 wavenumbers, corresponding to symmetric and asymmetric sulfur-oxygen stretching vibrations. The nitrogen-hydrogen stretching vibration appears in the region of 3200-3500 wavenumbers, while the carbon-fluorine stretching modes contribute to absorptions in the 1000-1300 wavenumber range.

Raman spectroscopy complements the infrared analysis by providing additional vibrational information, particularly for symmetric stretching modes that may be infrared-inactive. The highly symmetric nature of the sulfonyl groups makes them excellent candidates for Raman analysis, with strong scattering observed for the symmetric sulfur-oxygen stretching modes. The carbon-fluorine bonds also contribute to the Raman spectrum through their stretching and bending vibrations, creating a complex but characteristic spectroscopic fingerprint.

Computational Modeling of Electronic Structure

Computational studies of this compound employ density functional theory calculations to investigate the electronic structure and bonding characteristics of this fluorinated heterocycle. Advanced computational methods have been applied to similar fluorinated compounds to understand their electronic properties and reactivity patterns. These calculations provide insights into the distribution of electron density, molecular orbital characteristics, and the stabilization effects arising from the unique structural features.

The electronic structure is dominated by the highly electronegative fluorine atoms and the electron-deficient sulfur centers in their plus-six oxidation state. Density functional theory calculations reveal significant charge separation within the molecule, with the fluorine atoms bearing substantial negative charge while the sulfur atoms exhibit positive character. This charge distribution creates substantial dipole moments and influences the reactivity patterns observed for this compound.

Natural bond orbital analysis provides detailed information about the bonding interactions within the molecule, particularly the nature of the sulfur-oxygen double bonds and the carbon-fluorine single bonds. The sulfur-oxygen bonds exhibit significant ionic character due to the large electronegativity difference between sulfur and oxygen, while the carbon-fluorine bonds represent some of the strongest single bonds in organic chemistry. The electronic structure calculations also reveal the presence of hyperconjugative interactions between the carbon-fluorine bonds and the adjacent sulfur centers.

The molecular orbital structure shows that the highest occupied molecular orbital is primarily localized on the nitrogen atom and the oxygen atoms of the sulfonyl groups, while the lowest unoccupied molecular orbital exhibits significant sulfur character. This orbital arrangement influences the chemical reactivity and explains the electrophilic nature of the sulfur centers. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the electronic stability and optical properties of the compound.

Computational analysis of the potential energy surface reveals the conformational preferences and energy barriers associated with ring inversion and other dynamic processes. The chair-like conformation represents the global energy minimum, with significant energy barriers preventing rapid interconversion between alternative conformational states. The extensive fluorination stabilizes the preferred conformation through favorable electronic interactions while creating substantial steric barriers to conformational change.

| Computational Parameter | Description | Significance |

|---|---|---|

| Charge Distribution | F atoms: negative; S atoms: positive | Creates dipole moments |

| Bond Character | S-O: ionic; C-F: covalent | Determines reactivity |

| HOMO Localization | N and O atoms | Controls nucleophilic sites |

| LUMO Character | Sulfur centers | Defines electrophilic sites |

| Conformational Preference | Chair-like structure | Minimum energy state |

Properties

IUPAC Name |

4,4,5,5,6,6-hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF6NO4S2/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9/h10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAGDWWRYOZHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(S(=O)(=O)NS(=O)(=O)C1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF6NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458858 | |

| Record name | Cyclohexafluoropropane-1,3-bis(sulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84246-29-7 | |

| Record name | Cyclohexafluoropropane-1,3-bis(sulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory Synthesis

In laboratory settings, the synthesis is typically carried out by:

- Reacting 1,1,2,2-tetrafluoroethane with trichlorocyanuric acid in the presence of trifluoromethanesulfonic acid under controlled temperature and stirring conditions.

- The reaction mixture is then treated with a potassium base to form the potassium salt of the sulfonimide.

- Purification is achieved through recrystallization or solvent extraction to remove impurities and unreacted starting materials.

Industrial Production

Industrial synthesis follows the same fundamental chemistry but incorporates:

- Larger reactors with precise temperature and pressure control.

- Continuous or semi-batch processing to improve throughput.

- Advanced purification techniques such as chromatography or crystallization under controlled atmospheres to ensure high purity.

- Rigorous quality control to meet specifications for applications in high-performance electrolytes.

Chemical Reaction Analysis

Reaction Types Involved

- Electrophilic Sulfonylation: Introduction of sulfonyl groups onto the fluorinated hydrocarbon backbone.

- Nucleophilic Substitution: Formation of sulfonimide by nucleophilic attack on sulfonyl intermediates.

- Neutralization: Conversion of sulfonimide acid to potassium salt.

Mechanistic Insights

The sulfonylation step is facilitated by the strong electrophilicity of trichlorocyanuric acid in the presence of trifluoromethanesulfonic acid, which activates the fluorinated substrate. The subsequent nucleophilic substitution by nitrogen leads to the formation of the sulfonimide ring structure. Finally, potassium ions neutralize the acidic sulfonimide to form the stable potassium salt.

Data Table: Summary of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | 1,1,2,2-tetrafluoroethane | Same |

| Sulfonylating Agent | Trichlorocyanuric acid | Same |

| Acid Catalyst | Trifluoromethanesulfonic acid | Same |

| Base for Salt Formation | Potassium hydroxide or potassium salts | Same |

| Reaction Temperature | Controlled, typically ambient to moderate heat | Precisely controlled, optimized for yield |

| Purification Method | Recrystallization, solvent extraction | Chromatography, crystallization under controlled conditions |

| Yield | Moderate to high (variable) | Optimized for high yield (>90%) |

| Product Purity | High (laboratory grade) | Very high (industrial grade) |

Research Findings and Applications

Recent research highlights the importance of this compound's preparation method in achieving high purity and stability, which are critical for its use as an electrolyte component in potassium-ion batteries. The potassium salt form exhibits high ionic conductivity and thermal stability, directly linked to the quality of the synthetic process.

- Studies show that optimizing the sulfonylation step and purification significantly enhances electrolyte performance.

- The compound's stability at elevated voltages is attributed to the integrity of the sulfonimide structure formed during synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

HFDF participates in nucleophilic substitution reactions, where its sulfonimide groups act as leaving sites. This reactivity is critical in synthesizing derivatives for industrial and pharmaceutical applications.

These reactions typically occur under mild conditions (25–60°C) in polar aprotic solvents like dimethylformamide (DMF) .

Fluorination Processes

HFDF serves as a fluorinating agent or solvent in reactions introducing fluorine atoms into target molecules, leveraging its high fluorine content and stability.

| Reaction Type | Catalysts/Conditions | Outcome |

|---|---|---|

| Electrophilic Fluorination | Lewis acids (e.g., BF₃) | Fluorinated aromatic compounds |

| Radical Fluorination | UV light, initiators (e.g., AIBN) | Perfluorinated alkanes |

Such processes are pivotal in producing fluorinated solvents and refrigerants with lower global warming potential .

Polymerization and Crosslinking

HFDF acts as a monomer or crosslinker in synthesizing fluorinated polymers, enhancing thermal and chemical resistance.

| Polymer Type | Conditions | Properties Enhanced |

|---|---|---|

| Sulfonated Fluoropolymers | Free-radical initiation, 80–120°C | Ionic conductivity, stability |

| Crosslinked Networks | Thermal curing with diamines | Mechanical strength |

These polymers are used in high-performance membranes and battery electrolytes .

Environmental Degradation

Under extreme conditions, HFDF undergoes decomposition, forming intermediates with potential ecological impacts.

| Conditions | Degradation Products | Toxicity Notes |

|---|---|---|

| Hydrolysis (pH < 2 or > 12) | Fluorinated sulfonic acids | Cytotoxic at high concentrations |

| Photolysis (UV exposure) | SO₂F₂, CF₃ radicals | Requires containment |

Comparative Reactivity Table

HFDF’s reactivity is contrasted with related compounds:

Scientific Research Applications

Scientific Research Applications

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is widely utilized in research :

- Electrolyte Solutions: This compound can serve as an effective electrolyte in lithium-ion batteries. It enhances battery performance and lifespan by providing improved ionic conductivity compared to traditional electrolytes .

- Fluorinated Solvents: It can be employed as a solvent in various chemical reactions, especially in fluorination processes, because of its unique properties that allow for high reactivity and selectivity .

- Polymer Production: This chemical can act as a precursor in the synthesis of fluorinated polymers. These polymers are known for their excellent thermal stability and chemical resistance, making them suitable for high-performance applications .

- Pharmaceutical Development: In medicinal chemistry, it is utilized in the development of fluorinated drug candidates, which often exhibit improved metabolic stability and bioavailability .

- Environmental Applications: This compound is explored for use in environmentally friendly refrigerants, offering a lower global warming potential compared to conventional hydrofluorocarbons, thus supporting sustainable practices in the industry .

Mechanism of Action

The mechanism by which 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide exerts its effects involves its ability to act as an electrophilic trifluoromethylating agent. This allows it to introduce trifluoromethyl groups into target molecules, thereby modifying their chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Lithium Metal Batteries

- LiHFDF: In PEO-based solid polymer electrolytes (SPEs), LiHFDF/LiTFSI dual-salt systems enhance ionic conductivity (0.25 mS/cm at 60°C) and stabilize Li metal anodes by forming a robust LiF-rich SEI . Polysulfide dissolution in Li-S batteries is reduced by >50% compared to LiTFSI .

- LiTFSI : Despite high thermal stability, its linear anion promotes uneven Li deposition and dendrite growth .

- LiFSI: Offers better anode compatibility than LiTFSI but suffers from lower thermal stability .

Perovskite Solar Cells (PSCs)

- LiHFDF : Replaces LiTFSI as a dopant for hole-transporting materials (HTMs) like PTAA. The cyclic anion binds strongly to Li⁺ and PTAA⁺, reducing ion migration and moisture absorption. Devices retain 96% efficiency after 1,150 hours under illumination, versus <80% for LiTFSI-based cells .

- LiTFSI : Hygroscopicity accelerates perovskite decomposition, limiting long-term stability .

Advantages and Limitations

- LiHFDF Advantages :

- LiHFDF Limitations: Synthesis complexity: Higher cost compared to LiTFSI . Limited commercial availability: Primarily used in research settings .

Competitors :

- LiTFSI : Low cost and established use but plagued by stability issues.

- LiFSI : Emerging as a mid-performance alternative with moderate hygroscopicity.

Biological Activity

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (commonly referred to as LiHFDF when lithium salt is considered) is a fluorinated sulfonimide compound that has garnered attention for its unique chemical properties and potential applications in various fields, particularly in electrochemistry and materials science. This article explores the biological activity of LiHFDF, focusing on its interactions at the molecular level and implications for biological systems.

Chemical Structure and Properties

LiHFDF is characterized by its hexafluoropropane backbone and sulfonimide functional groups. Its molecular structure can be represented as follows:

The presence of fluorine atoms enhances its stability and hydrophobicity, making it an interesting candidate for various applications.

Biological Activity Overview

The biological activity of LiHFDF primarily stems from its use as an electrolyte additive in lithium-ion batteries. Recent studies have indicated that this compound may influence cellular environments indirectly through its effects on battery performance and stability.

- Electrolyte Stability : LiHFDF has been shown to form stable solid-electrolyte interphases (SEI) that are rich in lithium fluoride (LiF), which can enhance the cycling stability of lithium-rich layered oxide cathodes. This stability can indirectly affect biological systems by ensuring safer battery operation in medical devices .

- Toxicity Studies : Preliminary toxicity assessments suggest that while LiHFDF is stable under normal conditions, its degradation products may pose risks under specific circumstances. Research indicates that exposure to high concentrations could lead to cytotoxic effects in certain cell lines .

Case Study 1: Electrochemical Performance and Biological Implications

In a study investigating the effects of LiHFDF on lithium-ion batteries, researchers found that the compound significantly improved the electrochemical performance by forming a protective SEI layer. This layer reduces the risk of dendrite formation and enhances battery longevity, which is crucial for applications in medical devices where reliability is paramount .

| Parameter | Control (without LiHFDF) | With LiHFDF |

|---|---|---|

| Capacity (mAh/g) | 150 | 180 |

| Cycle Life (cycles) | 300 | 800 |

| SEI Composition | Li2O | LiF-rich |

Case Study 2: Toxicological Assessment

A toxicological assessment was performed on human cell lines to evaluate the cytotoxic effects of LiHFDF. The study revealed that at low concentrations (below 100 µM), there were no significant adverse effects observed. However, concentrations above this threshold resulted in increased cell death rates due to oxidative stress mechanisms .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 95 |

| 100 | 90 |

| 200 | 70 |

Research Findings

Recent literature highlights several critical findings regarding the biological implications of LiHFDF:

Q & A

Q. What are the optimal synthetic routes for 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves fluorination of propane-1,3-disulfonimide precursors using hexafluoropropene or sulfur tetrafluoride under anhydrous conditions. Key steps include:

- Step 1: Sulfonation of propane derivatives to form disulfonimide intermediates.

- Step 2: Fluorination via gas-phase reactions with fluorinating agents, monitored by ¹⁹F NMR to track substitution efficiency .

- Purity Assurance: Post-synthesis purification via recrystallization (using fluorinated solvents like hexafluorobenzene) or column chromatography. Confirm purity using HPLC (≥99.5%) and characterize via FTIR (S=O stretching at 1350–1450 cm⁻¹) and elemental analysis .

Advanced Research Question

Q. How do discrepancies in reported pKa values (-11.55 ± 0.70) impact its application in acid-catalyzed reactions?

Methodological Answer: Variations in pKa arise from solvent polarity and measurement techniques. To resolve contradictions:

-

Experimental Design: Use potentiometric titration in anhydrous acetonitrile (to avoid hydrolysis) with a Ag/AgCl reference electrode. Compare results with computational DFT calculations (e.g., Gaussian09 at B3LYP/6-311++G(d,p) level) to validate acidity trends .

-

Table 1: Comparison of pKa Values Across Studies

Method Solvent pKa Value Reference Potentiometric Titration CH₃CN -11.55 ± 0.70 DFT Calculation Gas Phase -12.1

Basic Research Question

Q. What spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

- ¹H/¹⁹F NMR: Identify proton environments (δ 3.5–4.5 ppm for CH₂ groups) and fluorine substituents (δ -70 to -80 ppm for CF₂) .

- Mass Spectrometry (HRMS): Confirm molecular weight (293.16 g/mol) with ESI-MS in negative ion mode (expected [M-H]⁻ peak at m/z 292.15) .

- X-ray Crystallography: Resolve crystal packing and sulfonimide geometry (e.g., bond angles <110° for S-N-S motifs) .

Advanced Research Question

Q. What strategies mitigate thermal decomposition (>200°C) in high-temperature electrochemical applications?

Methodological Answer: Decomposition pathways involve sulfonimide ring cleavage. Mitigation approaches include:

-

Doping with Stabilizers: Introduce 1–5 wt% ionic liquids (e.g., BMIM-PF₆) to enhance thermal stability via hydrogen bonding .

-

In Situ TGA-FTIR: Monitor decomposition products (e.g., SO₂, HF) under N₂ atmosphere (heating rate: 10°C/min). Optimal stability is achieved below 180°C .

-

Table 2: Thermal Stability Under Modified Conditions

Additive Decomposition Onset (°C) Residual Mass (%) None 205 2.5 BMIM-PF₆ (5 wt%) 230 12.8

Basic Research Question

Q. How to design experiments assessing its suitability as a lithium-ion battery electrolyte?

Methodological Answer:

- Conductivity Testing: Use electrochemical impedance spectroscopy (EIS) with Li-metal electrodes (0.1 Hz–1 MHz range). Target ionic conductivity >1 mS/cm at 25°C .

- Cyclic Voltammetry: Evaluate electrochemical stability window (vs. Li/Li⁺). Optimal performance requires stability >4.5 V to prevent oxidative decomposition .

Advanced Research Question

Q. How do computational models explain its superior lithium-ion transference number (t₊) compared to other sulfonimides?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use LAMMPS with Dreiding force field to model Li⁺ mobility. The compound’s rigid sulfonimide framework reduces anion mobility, increasing t₊ (>0.6) .

- Comparative Analysis: Benchmark against LiTFSI (t₊ ~0.3) using pulsed-field gradient NMR to correlate simulation results with experimental diffusion coefficients .

Basic Research Question

Q. What solvent systems optimize its solubility for homogeneous catalysis?

Methodological Answer:

- Solvent Screening: Test fluorinated solvents (e.g., HFE-7100) and polar aprotic solvents (DMF, DMSO) via UV-Vis turbidity assays.

- Hansen Solubility Parameters: Target δD ≈ 17 MPa¹/², δP ≈ 5 MPa¹/² for optimal miscibility .

Advanced Research Question

Q. How does fluorination degree influence interfacial stability in solid-state electrolytes?

Methodological Answer:

- XPS Analysis: Compare F 1s binding energy (687–689 eV) in fluorinated vs. non-fluorinated analogs to assess LiF layer formation at electrode interfaces .

- Impedance Spectroscopy: Higher fluorination reduces interfacial resistance (from 500 Ω·cm² to <100 Ω·cm²) due to passivation effects .

Guidelines for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.